molecular formula C26H25NO2 B4989077 N-(2,2-diphenylethyl)-4-(3-hydroxy-3-methylbut-1-yn-1-yl)benzamide

N-(2,2-diphenylethyl)-4-(3-hydroxy-3-methylbut-1-yn-1-yl)benzamide

Cat. No.: B4989077
M. Wt: 383.5 g/mol
InChI Key: DHQXGGNXWBNWFG-UHFFFAOYSA-N
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Description

N-(2,2-diphenylethyl)-4-(3-hydroxy-3-methylbut-1-yn-1-yl)benzamide: is a synthetic organic compound that belongs to the class of benzamides. Benzamides are known for their diverse biological activities and applications in medicinal chemistry. This compound features a benzamide core with a 2,2-diphenylethyl group and a 3-hydroxy-3-methylbut-1-yn-1-yl substituent, which may impart unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2-diphenylethyl)-4-(3-hydroxy-3-methylbut-1-yn-1-yl)benzamide typically involves the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-aminobenzoic acid with an appropriate acylating agent under acidic or basic conditions.

    Introduction of the 2,2-Diphenylethyl Group: This step involves the alkylation of the benzamide core with 2,2-diphenylethyl bromide or a similar reagent in the presence of a base such as potassium carbonate.

    Addition of the 3-Hydroxy-3-Methylbut-1-yn-1-yl Group: The final step is the addition of the 3-hydroxy-3-methylbut-1-yn-1-yl group, which can be achieved through a Sonogashira coupling reaction using a palladium catalyst and copper co-catalyst.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(2,2-diphenylethyl)-4-(3-hydroxy-3-methylbut-1-yn-1-yl)benzamide: can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The alkyne group can be reduced to an alkene or alkane.

    Substitution: The benzamide core can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Hydrogen gas with a palladium or platinum catalyst can be used for catalytic hydrogenation.

    Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophiles like amines or thiols can be used for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

N-(2,2-diphenylethyl)-4-(3-hydroxy-3-methylbut-1-yn-1-yl)benzamide: may have various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic applications due to its structural similarity to known bioactive benzamides.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2,2-diphenylethyl)-4-(3-hydroxy-3-methylbut-1-yn-1-yl)benzamide would depend on its specific biological target. Generally, benzamides can interact with various molecular targets, including enzymes, receptors, and ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(2,2-diphenylethyl)benzamide: Lacks the 3-hydroxy-3-methylbut-1-yn-1-yl group.

    4-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzamide: Lacks the 2,2-diphenylethyl group.

    N-(2,2-diphenylethyl)-4-methylbenzamide: Has a methyl group instead of the 3-hydroxy-3-methylbut-1-yn-1-yl group.

Uniqueness

The uniqueness of N-(2,2-diphenylethyl)-4-(3-hydroxy-3-methylbut-1-yn-1-yl)benzamide lies in its combination of the 2,2-diphenylethyl and 3-hydroxy-3-methylbut-1-yn-1-yl groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

N-(2,2-diphenylethyl)-4-(3-hydroxy-3-methylbut-1-ynyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25NO2/c1-26(2,29)18-17-20-13-15-23(16-14-20)25(28)27-19-24(21-9-5-3-6-10-21)22-11-7-4-8-12-22/h3-16,24,29H,19H2,1-2H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHQXGGNXWBNWFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#CC1=CC=C(C=C1)C(=O)NCC(C2=CC=CC=C2)C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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